

Meta-analysis of clinical trial data for Mitapivat in hemolytic anemias

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Compound of Interest

Compound Name: **Mitapivat**

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Mitapivat in Hemolytic Anemias: A Meta-Analysis of Clinical Trial Data

A comparative guide for researchers and drug development professionals on the efficacy and safety of **Mitapivat** across various hemolytic anemias, based on pivotal clinical trial data.

Mitapivat (marketed as Pyrukynd®) is an oral, first-in-class activator of the pyruvate kinase (PK) enzyme. It has been approved for the treatment of hemolytic anemia in adults with Pyruvate Kinase (PK) deficiency and is under investigation for other hemolytic anemias.^{[1][2]} This guide provides a meta-analysis of the clinical trial data for **Mitapivat** in PK deficiency, sickle cell disease (SCD), and thalassemia, presenting a comprehensive comparison of its performance, supported by experimental data from key clinical trials.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the pivotal clinical trials of **Mitapivat** in Pyruvate Kinase Deficiency (ACTIVATE and ACTIVATE-T), Sickle Cell Disease (RISE UP), and Thalassemia (ENERGIZE and ENERGIZE-T).

Table 1: Efficacy of Mitapivat in Pyruvate Kinase Deficiency

Clinical Trial	Patient Population	Primary Endpoint	Mitapivat	Placebo/Control	P-value
ACTIVATE	Adults with PK deficiency, not regularly transfused	Hemoglobin response (≥ 1.5 g/dL sustained increase)	40%	0%	<0.0001
ACTIVATE-T	Adults with PK deficiency, regularly transfused	$\geq 33\%$ reduction in transfusion burden	37%	N/A (single-arm)	0.0002

Data sourced from ACTIVATE and ACTIVATE-T clinical trials.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Efficacy of Mitapivat in Sickle Cell Disease

Clinical Trial	Patient Population	Primary Endpoint	Mitapivat	Placebo	P-value
RISE UP	Adults and adolescents (≥ 16 years) with SCD	Hemoglobin response (≥ 1.0 g/dL increase)	40.6%	2.9%	Statistically Significant
Annualized rate of sickle cell pain crises (SCPCs)	2.62	3.05	Not Statistically Significant		

Data sourced from the RISE UP Phase 3 trial.

Table 3: Efficacy of Mitapivat in Thalassemia

Clinical Trial	Patient Population	Primary Endpoint	Mitapivat	Placebo	P-value
ENERGIZE	Adults with non-transfusion-dependent α - or β -thalassemia	Hemoglobin response (≥ 1.0 g/dL increase)	42.3%	1.6%	<0.0001
ENERGIZE-T	Adults with transfusion-dependent α - or β -thalassemia	Transfusion reduction response ($\geq 50\%$ reduction)	30.4%	12.6%	0.0003

Data sourced from the ENERGIZE and ENERGIZE-T Phase 3 studies.

Experimental Protocols

Detailed methodologies for the key clinical trials cited are provided below.

ACTIVATE Trial (NCT03548220)

- Study Design: A phase 3, randomized, double-blind, placebo-controlled study.
- Patient Population: Adult patients with PK deficiency who were not receiving regular blood transfusions.
- Intervention: Patients were randomized to receive either **Mitapivat** or a placebo.
- Primary Endpoint: The proportion of patients who achieved a sustained hemoglobin increase of ≥ 1.5 g/dL.

ACTIVATE-T Trial (NCT03559699)

- Study Design: A multicenter, open-label, single-arm, phase 3 trial.

- Patient Population: Adults (aged ≥ 18 years) with a clinical laboratory confirmation of PK deficiency receiving regular transfusions (at least six episodes in the previous year).
- Intervention: Participants received oral **Mitapivat** during a 16-week dose-optimization period (5 mg, 20 mg, 50 mg twice daily) followed by a 24-week fixed-dose period.
- Primary Endpoint: A reduction in transfusion burden of $\geq 33\%$ in the number of red blood cell units transfused.

RISE UP Trial (NCT05031780)

- Study Design: A global, randomized, double-blind, placebo-controlled Phase 3 trial.
- Patient Population: 207 patients aged 16 years or older with sickle cell disease who experienced between two and 10 sickle cell pain crises in the 12 months prior to screening and had a hemoglobin concentration between 5.5 and 10.5 g/dL.
- Intervention: Participants were randomized 2:1 to receive oral **Mitapivat** (100 mg twice daily) or a matched placebo for 52 weeks.
- Primary Endpoints: Hemoglobin response (≥ 1.0 g/dL increase from baseline in average hemoglobin from week 24 through week 52) and the annualized rate of sickle cell pain crises (SCPCs).

ENERGIZE Trial

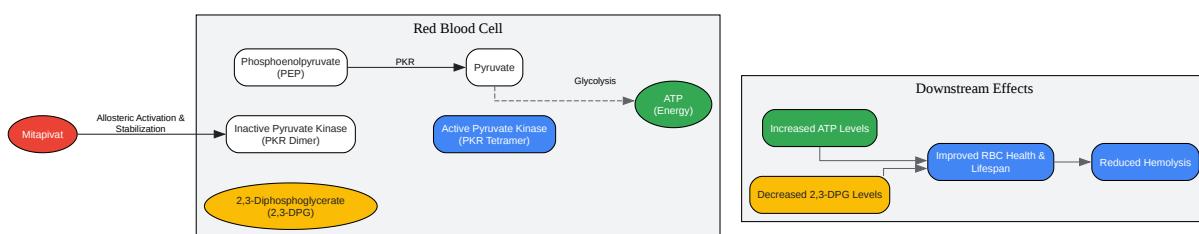
- Study Design: A phase 3 study.
- Patient Population: 194 adults with non-transfusion-dependent alpha- or beta-thalassemia.
- Intervention: Patients were randomly assigned 2:1 to receive **Mitapivat** 100 mg twice daily or a placebo for 24 weeks.
- Primary Endpoint: Hemoglobin response, defined as a 1 g/dL or greater increase in average hemoglobin concentration over weeks 12 to 24 compared with baseline levels.

ENERGIZE-T Trial (NCT04770779)

- Study Design: A Phase 3, open-label, double-blind, placebo-controlled study.
- Patient Population: 258 adults with transfusion-dependent alpha- or beta-thalassemia.
- Intervention: Patients were randomized 2:1 to receive **Mitapivat** 100 mg twice daily or a placebo for 48 weeks.
- Primary Endpoint: Transfusion reduction response (TRR), defined as a $\geq 50\%$ reduction in transfused red blood cell (RBC) units with a reduction of ≥ 2 units of transfused RBCs in any consecutive 12-week period through Week 48 compared with baseline.

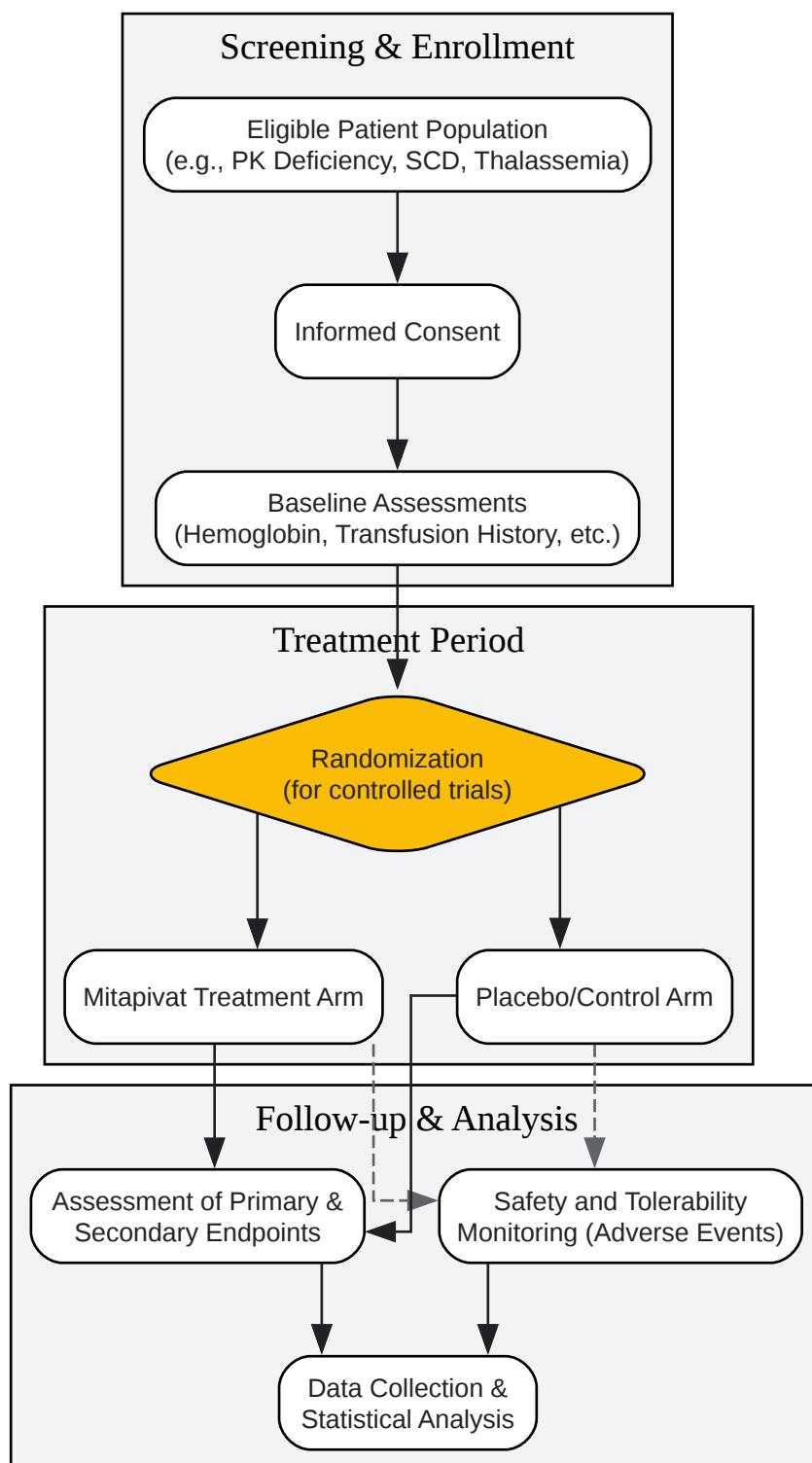
Mechanism of Action and Experimental Workflows

The following diagrams illustrate the signaling pathway of **Mitapivat** and the general workflow of the pivotal clinical trials.



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Caption: Mechanism of action of **Mitapivat** in red blood cells.



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Caption: Generalized workflow for **Mitapivat** clinical trials.

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